2-Azido-N-phenylacetyl-butyramide

Description

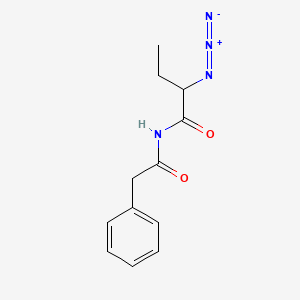

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N4O2 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

2-azido-N-(2-phenylacetyl)butanamide |

InChI |

InChI=1S/C12H14N4O2/c1-2-10(15-16-13)12(18)14-11(17)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,17,18) |

InChI Key |

IZIOFBWVIYLYHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC(=O)CC1=CC=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azido N Phenylacetyl Butyramide and Analogues

Strategies for Azide (B81097) Group Incorporation at the Alpha-Carbon

The introduction of the azide functionality at the alpha-carbon of a butyramide (B146194) derivative is a critical step in the synthesis of the target molecule. Several synthetic routes can be employed to achieve this transformation.

Diazotransfer reactions represent an efficient method for converting primary amines into azides. nih.govnih.gov This methodology involves the reaction of a suitable amine precursor with a diazotransfer reagent. Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) and trifluoromethanesulfonyl azide (TfN₃) are commonly used reagents for this purpose. nih.govacs.org While both are effective, ISA·HCl is noted for its greater chemical stability and safety, making it suitable for larger-scale preparations. acs.org The reaction is often carried out in the presence of a base, such as potassium carbonate, and can be performed in various solvents, including water for hydrophilic substrates. acs.org

Key Reagents: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl), Trifluoromethanesulfonyl azide (TfN₃)

Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine on the terminal nitrogen of the azide reagent. nih.gov

A traditional and widely used method for introducing an azide group is through the nucleophilic substitution of an α-halo ketone or a related derivative. nih.govtutorchase.com This reaction involves treating a compound with a halogen atom at the alpha-position, such as 2-bromo-N-phenylacetyl-butyramide, with an azide salt like sodium azide (NaN₃). tutorchase.commasterorganicchemistry.com The azide ion (N₃⁻) acts as a potent nucleophile, displacing the halide to form the corresponding α-azido compound. tutorchase.commasterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the dissolution of the azide salt and promote the SN2 reaction mechanism. nih.govmasterorganicchemistry.com The efficiency of this method is high for phenacyl halides but can be less effective for substrates with β-hydrogens. nih.gov

| Reactant | Reagent | Solvent | Product |

| α-halo ketone | Sodium Azide (NaN₃) | Acetone/DMF | α-azido ketone |

| α-nosyloxy ketone | Sodium Azide (NaN₃) | Various | α-azido ketone |

Table 1: Nucleophilic Substitution for Azide Incorporation

An alternative to α-halo ketones involves the use of α-((4-nitrobenzene)sulfonyl)oxy ketones (α-nosyloxy ketones). These substrates also undergo nucleophilic substitution with sodium azide in various solvents to yield α-azido ketones in excellent yields. nih.gov

Recent advancements have led to the development of oxidative-amidation strategies that utilize α-azido ketones as key intermediates for the synthesis of amides. organic-chemistry.orgresearchgate.netacs.org A metal-free approach involves the cleavage of either the C-N or C-C bond of α-azido ketones. organic-chemistry.orgresearchgate.netacs.org For instance, in the presence of an oxidant like PhI(OAc)₂, amides can be formed from α-azido ketones with the release of nitrogen gas and a cyano anion via selective C-C bond cleavage. organic-chemistry.orgacs.org This method demonstrates broad substrate tolerance and offers a promising route for the efficient synthesis of amides under mild conditions. acs.org Another strategy involves a copper(II)-promoted denitrogenation/oxidation reaction of α-azido ketones using TEMPO as an oxidant to produce primary α-ketoamides. researchgate.net

Achieving stereoselectivity during the azidation step is crucial for the synthesis of chiral molecules. One approach involves the azidonitration of glycals, where the stereoselectivity of the azide radical addition is dependent on the structure of the glycal. libretexts.org For example, highly selective addition to the α-face of D-galactal can be achieved due to steric hindrance on the β-face. libretexts.org Another method involves the displacement of a leaving group in a chiral substrate, such as the conversion of 1,6-anhydro-β-cellobiose derivatives into 2-azido compounds through a 2,3-anhydro-d-manno intermediate. elsevierpure.com

Radical C-H azidation has emerged as a powerful strategy for the direct conversion of C-H bonds into C-N₃ bonds. acs.org This approach typically involves a hydrogen atom abstraction step followed by the transfer of an azide group from a suitable reagent. acs.org The azide radical (N₃•), which can be generated from the oxidation of an azide ion by reagents like ammonium (B1175870) cerium(IV) nitrate, is electrophilic and readily adds to electron-rich double bonds. libretexts.org Transition-metal catalysts can be employed to "tame" the azide radicals, leading to more efficient reactions under milder conditions with improved regioselectivity and stereoselectivity. acs.org

Amide Bond Formation Techniques for N-Phenylacetyl-Butyramide Scaffold Assembly

The formation of the amide bond is a fundamental transformation in organic synthesis. For the assembly of the N-phenylacetyl-butyramide scaffold, several methods can be employed.

The most common and straightforward method involves the reaction of a carboxylic acid (or its activated derivative) with an amine. In the context of 2-Azido-N-phenylacetyl-butyramide, this would typically involve reacting 2-azidobutanoic acid with phenylacetamide or, more likely, reacting an activated form of 2-azidobutanoic acid (like an acyl chloride) with aniline, followed by acylation with a phenylacetyl group, or by reacting 2-azidobutyryl chloride with N-phenylacetamide.

A classic approach is the acylation of an amine with an acyl halide. nih.gov For instance, reacting an amine with an α-haloacetyl halide is a standard method for preparing α-halo amides, which can then be converted to the corresponding α-azido amides via nucleophilic substitution. nih.gov

Numerous coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines under mild conditions. organic-chemistry.orgrsc.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Biocatalytic methods, utilizing enzymes like lipases or proteases, are also gaining traction as a green and sustainable alternative for amide bond synthesis. rsc.orgnih.gov These enzymatic approaches can operate under mild conditions and often exhibit high selectivity. rsc.orgnih.gov

Boric acid has been shown to catalyze the direct amidation of carboxylic acids with amines. researchgate.net This method provides a simple and effective way to form amide bonds. For example, N-benzyl-4-phenylbutyramide has been synthesized using this approach. researchgate.net

| Method | Reactants | Key Features |

| Acyl Halide Method | Acyl chloride/bromide + Amine | Simple, common, often high yield. |

| Coupling Reagents | Carboxylic acid + Amine + Reagent | Mild conditions, broad scope. organic-chemistry.org |

| Biocatalysis | Carboxylic acid/ester + Amine + Enzyme | Green, sustainable, high selectivity. rsc.org |

| Boric Acid Catalysis | Carboxylic acid + Amine + Boric Acid | Simple, effective. researchgate.net |

Table 2: Amide Bond Formation Techniques

Classical Coupling Methods (e.g., Carbodiimides, Acid Halides, Anhydrides)

Traditional methods for forming amide bonds remain a cornerstone in the synthesis of azido (B1232118) amides. These techniques typically involve the activation of a carboxylic acid to facilitate its reaction with an amine.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate the coupling of carboxylic acids and amines. researchgate.net These reagents activate the carboxylic acid by forming an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide bond. researchgate.net While effective, a notable drawback of using carbodiimides like DCC is the formation of a urea (B33335) byproduct that can be challenging to remove from the reaction mixture. researchgate.net

Acid Halides: The conversion of a carboxylic acid to a more reactive acid halide, typically an acid chloride, is a common and effective strategy for amide synthesis. The reaction of the acid halide with an amine is often vigorous and may require cooling to control the reaction rate. The Schotten-Baumann reaction conditions, which involve an aqueous base, can be employed for these types of reactions. researchgate.net

Anhydrides: Carboxylic acid anhydrides can also serve as acylating agents for amines. khanacademy.org While generally less reactive than acid halides, they provide a viable alternative for amide bond formation. Symmetrical anhydrides can be prepared by dehydrating the corresponding carboxylic acid, though this method is limited by atom economy as only half of the acid is incorporated into the final product. researchgate.net Mixed anhydrides offer a more efficient alternative. researchgate.net

A comparative table of classical coupling methods is provided below:

| Coupling Reagent Type | Example(s) | Key Features | Common Byproducts |

| Carbodiimides | DCC, EDC | Mild reaction conditions. | Urea derivatives |

| Acid Halides | Thionyl chloride, Oxalyl chloride | High reactivity. | Halide salts |

| Anhydrides | Acetic anhydride (B1165640) | Moderate reactivity. | Carboxylic acids |

Catalytic Amidation Strategies, Including Ruthenium-Catalyzed Direct Amidations

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical catalytic methods for amide bond formation. Ruthenium-based catalysts have emerged as particularly effective in this regard.

Ruthenium complexes can catalyze the direct amidation of various starting materials, including aldehydes and nitriles, offering a more streamlined approach compared to classical methods. core.ac.ukrsc.orgacs.org For instance, certain ruthenium(II) complexes can catalyze the one-pot synthesis of primary amides from aldehydes and hydroxylamine (B1172632) hydrochloride in water, a green solvent. rsc.org Other ruthenium-catalyzed reactions enable the amidation of nitriles with amines, providing a novel route to amides. acs.org These catalytic systems often operate under neutral conditions and with high atom economy, minimizing waste production. core.ac.uk Mechanistic studies on ruthenium-catalyzed C-H amidation have identified key intermediates, such as ruthenium-imido species, which are crucial for the catalytic cycle. acs.org

Key features of ruthenium-catalyzed amidation include:

High Atom Economy: These methods often involve the direct coupling of starting materials without the need for pre-activation, leading to less waste. core.ac.uk

Mild Reaction Conditions: Many ruthenium-catalyzed amidations can be performed under neutral and relatively mild conditions. nih.gov

Broad Substrate Scope: These catalysts have been shown to be effective for a wide range of substrates, including aromatic, heteroaromatic, and aliphatic compounds. rsc.orgnih.gov

Acyl Azide Methodologies, Particularly in Continuous-Flow Systems

The acyl azide method is a valuable technique for the synthesis of amides, especially in peptide synthesis, as it is known to minimize side reactions like epimerization. rsc.orgrsc.org However, the instability and potential explosiveness of acyl azide intermediates have limited their use in traditional batch synthesis. rsc.orgrsc.org

Continuous-flow technology has emerged as a powerful tool to overcome the safety concerns associated with acyl azides. rsc.orgresearchgate.net In a continuous-flow system, the hazardous acyl azide intermediate is generated and consumed in situ, preventing its accumulation to dangerous levels. rsc.orgrsc.org This methodology typically involves the reaction of a carboxylic acid derivative, such as a hydrazide or an acid chloride, with an azide source. researchgate.netnih.gov The resulting acyl azide is then immediately reacted with an amine to form the desired amide. rsc.orgrsc.org

The advantages of using continuous-flow for acyl azide-mediated amidation include:

Enhanced Safety: In situ generation and consumption of the explosive acyl azide minimizes risk. rsc.orgrsc.org

Precise Reaction Control: Flow reactors allow for excellent control over reaction parameters such as temperature, pressure, and residence time. nih.gov

Improved Yield and Purity: The rapid mixing and efficient heat transfer in microreactors can lead to higher yields and purities of the final product. nih.gov

| Flow Synthesis Parameter | Description |

| Reactant Streams | Separate feeds for the carboxylic acid derivative, azide source, and amine. researchgate.net |

| Reactor Type | Typically coiled microreactors for efficient mixing and heat transfer. nih.gov |

| Reaction Time | Controlled by the flow rate and reactor volume, often in the range of minutes. researchgate.netnih.gov |

| Quenching | In-line quenching of any remaining azide to ensure safety. rsc.org |

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds. researchgate.netmit.edu These reactions are highly versatile and can be used to synthesize a wide array of N-aryl amides, which are important structures in many pharmaceutical compounds. mit.edursc.org

The catalytic cycle of a typical Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. mdpi.com The development of sophisticated phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been crucial to the success of these reactions, allowing for the coupling of a broad range of aryl halides with various nitrogen-containing nucleophiles under mild conditions. mdpi.com

Recent advancements in this area include the use of well-defined palladacycle precatalysts, which offer high stability and catalytic activity. mdpi.com These catalysts can be employed at low loadings and often in environmentally friendly solvents. mdpi.com

Modular and Convergent Synthetic Routes Towards Azido Amides

Modular and convergent synthetic strategies offer a powerful approach for the efficient construction of complex molecules like azido amides. researchgate.netnih.gov These strategies involve the independent synthesis of key building blocks (modules) which are then combined (converged) in the final steps of the synthesis. researchgate.netresearchgate.netucla.edu

This approach offers several advantages over linear syntheses:

Flexibility: It allows for the easy modification of the final product by simply changing one of the modules. researchgate.netucla.edu This is particularly useful for creating libraries of related compounds for structure-activity relationship studies.

Easier Purification: The coupling of large, complex fragments in the final steps often leads to products that are significantly different from the starting materials, simplifying purification.

An example of a convergent approach to an azido amide might involve the synthesis of an azido-functionalized carboxylic acid and a separate amine-containing fragment. These two modules would then be coupled in a final step using one of the amidation methods described previously.

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. nih.govnih.gov MCRs are highly convergent and atom-economical, making them ideal for the rapid generation of molecular diversity. nih.gov

Several MCRs can be adapted for the synthesis of diverse amide-containing scaffolds. For example, the Ugi reaction is a well-known four-component reaction that can produce α-acylamino amides. By using an azido-functionalized starting material, such as an azido-aldehyde or an azido-amine, it is possible to introduce the azide functionality into the resulting scaffold.

Another strategy involves the use of in situ generated imines from azido precursors in MCRs. For instance, an N-ω-azidoalkyl substituted aldehyde can undergo an intramolecular Staudinger/aza-Wittig reaction to form a cyclic imine, which can then participate in a multicomponent reaction to generate complex heterocyclic systems. rsc.org This approach allows for the construction of novel, polyheterocyclic scaffolds with a high degree of structural diversity. nih.govrsc.org

Reactivity and Mechanistic Investigations of 2 Azido N Phenylacetyl Butyramide Derivatives

Azide (B81097) Reactivity Pathways

The azide moiety is a versatile functional group that participates in a range of chemical transformations. Its reactivity is central to the utility of 2-Azido-N-phenylacetyl-butyramide derivatives in various synthetic applications.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-Dipolar cycloaddition reactions, particularly the Huisgen azide-alkyne cycloaddition, are cornerstone reactions of "click chemistry." These reactions are known for their high efficiency, selectivity, and biocompatibility. nih.gov They provide a reliable method for forming 1,2,3-triazole rings, which are important structural motifs in medicinal chemistry and materials science. nih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org It is generally insensitive to aqueous conditions and a wide pH range (4 to 12), and it tolerates a broad array of functional groups. organic-chemistry.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate, or by the disproportionation of a Cu(II) salt in the presence of a copper wire. organic-chemistry.org

Kinetic studies of photo-induced CuAAC reactions have revealed near first-order kinetics with respect to copper and photoinitiator concentrations up to a certain threshold, after which the kinetics switch to zeroth-order. nih.gov Interestingly, the concentrations of the azide and alkyne have a negligible effect on the reaction rate in the absence of accelerating ligands. nih.gov The scope of the CuAAC is broad, with various substituted aryl azides and terminal alkynes participating efficiently in the reaction. acs.org Even sterically demanding substrates can react to form the corresponding triazoles in high yields. nih.gov

Table 1: Kinetic Data for CuAAC Reactions

| Reactant System | Catalyst System | Rate Constant (k) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Benzyl azide and Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | - | Neat, room temp. | acs.org |

| Benzyl azide and Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | - | Neat, room temp. | acs.org |

| Photo-induced CuAAC | Copper(II) and Photoinitiator | Near first-order dependence on [Cu] and [photoinitiator] | Solvent-based system | nih.gov |

This table is representative and aims to illustrate the types of kinetic data available. Specific values depend heavily on the exact substrates and conditions.

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative to CuAAC, making it particularly suitable for biological applications where the toxicity of copper is a concern. nih.gov This reaction utilizes strained cycloalkynes, such as cyclooctynes, which react rapidly with azides under physiological conditions. nih.gov The high reactivity is driven by the relief of ring strain in the transition state.

The reaction rate and regioselectivity of SPAAC can be enhanced by secondary interactions. rsc.orgchemrxiv.org For instance, the cycloaddition of cyclooct-2-yn-1-ol with 2-(azidophenyl)boronic acid proceeds quickly at room temperature with complete regioselectivity. rsc.orgchemrxiv.org The reactivity of the cycloalkyne is a key factor; highly strained cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO) readily react with azides, while less strained ones like cyclooctyne (B158145) (OCT) may not react under similar conditions. nih.gov

Staudinger Ligation and Staudinger-Bertozzi Ligation Applications

The Staudinger ligation is a chemoselective reaction that forms an amide bond between an azide and a phosphine (B1218219) bearing an ortho-ester group. sigmaaldrich.com This reaction proceeds through an iminophosphorane (aza-ylide) intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the amide product and a phosphine oxide. sigmaaldrich.com The high chemoselectivity of this reaction, with the azide and phosphine being orthogonal to most biological functional groups, has made it a valuable tool in chemical biology. sigmaaldrich.com

A traceless version of the Staudinger ligation, which does not incorporate any residual atoms from the phosphine reagent into the final product, is particularly useful for peptide synthesis. raineslab.comnih.gov The efficiency of the traceless Staudinger ligation can be influenced by the electronic properties of the phosphine reagent and the polarity of the solvent. nih.gov For the ligation of non-glycyl residues, using phosphines with electron-donating substituents and low-polarity solvents can significantly improve yields by favoring the desired ligation pathway over a competing aza-Wittig reaction. nih.gov The rate-determining step in the traceless Staudinger ligation mediated by (diphenylphosphino)methanethiol (B106550) is the initial formation of the phosphazide (B1677712) intermediate. raineslab.com

Photochemical and Thermal Decomposition Leading to Nitrene Intermediates

Azides can decompose under photochemical or thermal conditions to generate highly reactive nitrene intermediates by extruding molecular nitrogen. slideshare.netrsc.org The formation of the nitrene is often the rate-determining first step in the decomposition process. rsc.org Computational studies on isopropyl azide have shown that thermal decomposition can proceed through either a spin-allowed pathway involving a transition state or a spin-forbidden route via an intersystem crossing, with similar energy barriers. rsc.org

The generated nitrene is a highly reactive species that can undergo various subsequent reactions, including insertions into C-H bonds and additions to double bonds. slideshare.net Photochemical decomposition, in particular, is known to proceed through a nitrene intermediate and can sometimes lead to a mixture of products due to the high reactivity of the nitrene. slideshare.netresearchgate.net The thermal decomposition of azides like 2-azido-N,N-dimethylethanamine (DMAZ) has been studied in detail, with N-N₂ bond fission to form a singlet or triplet nitrene being the most favorable pathways. nih.gov

Conversion to Diazo Compounds

The conversion of α-azido amides, such as this compound, into their corresponding α-diazo amides is a significant transformation in organic synthesis. This reaction typically proceeds through a deimidogenation process, often mediated by phosphine reagents. nih.gov For instance, the reaction of an α-azido amide with a phosphine, like triphenylphosphine (B44618) or a specially designed phosphinoester, leads to the formation of a phosphazide intermediate. nih.govorganic-chemistry.org This intermediate can then fragment, often under thermal or basic conditions, to release nitrogen gas and the corresponding diazo compound. nih.gov

The mechanism is thought to involve the initial attack of the phosphine on the terminal nitrogen of the azide, followed by cyclization and elimination of dinitrogen. A putative mechanistic pathway involves the formation of an acyl triazene, which can fragment to the diazo compound and a primary amide byproduct. nih.gov The choice of phosphine reagent and reaction conditions can be crucial for achieving high yields and selectivity, especially in the presence of other sensitive functional groups. nih.govorganic-chemistry.org Water-soluble phosphine reagents have been developed to facilitate these conversions in aqueous media at neutral pH, broadening the applicability of this transformation in chemical biology. organic-chemistry.org

| Reagent/Condition | Substrate Type | Outcome | Reference |

| Phosphine Reagents (e.g., phosphinoesters) | α-azido amides, esters, lactones | High yield conversion to α-diazo compounds. nih.gov | nih.gov |

| Water-soluble phosphinoester | Azides in phosphate (B84403) buffer (neutral pH) | Efficient conversion to diazo compounds, compatible with various functional groups. organic-chemistry.org | organic-chemistry.org |

| p-Acetamidobenzenesulfonyl azide (p-ABSA) / base | 1,3-dicarbonyl compounds | Rapid diazo transfer, often with precipitation of the sulfonamide byproduct. thieme-connect.com | thieme-connect.com |

| 2-Azido-1,3-dimethylimidazolinium salts (ADMC/ADMP) | 1,3-dicarbonyl compounds | High yield of 2-diazo-1,3-dicarbonyl compounds under mild conditions. organic-chemistry.org | organic-chemistry.org |

Intramolecular Cyclization Reactions and Heterocycle Formation

The azide functionality in this compound derivatives serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.comnih.gov These intramolecular cyclization reactions can be initiated thermally, photochemically, or through catalysis, often involving the loss of dinitrogen to generate a reactive nitrene intermediate or proceeding through a concerted mechanism. mdpi.com

For example, the Vilsmeier reagent has been used to facilitate the intramolecular cyclization of N-aryl-2-azidoacetamides, leading to the formation of 5-chloro-2-(dimethylamino)imidazole-4-carboxaldehydes. nih.gov This reaction demonstrates an unusual attack of the azide by an in-situ generated iminium species. nih.gov Additionally, reductive cyclization of related nitro- and azido-substituted arylthiophenes can yield benzo[b]thieno[3,2-b]indoles. rsc.org The specific heterocyclic product formed is highly dependent on the substrate's structure and the reaction conditions employed. mdpi.comnih.govnih.govacs.org

| Reaction Type | Substrate | Conditions | Product | Reference |

| Vilsmeier Cyclization | N-aryl-2-azidoacetamides | Vilsmeier reagent, reflux | 5-chloro-2-(dimethylamino)imidazole-4-carboxaldehydes | nih.gov |

| Reductive Cyclization | 2-Aryl-3-nitrobenzo[b]thiophens | Triethyl phosphite (B83602) (TEP) | Benzo[b]thieno[3,2-b]indoles | rsc.org |

| Thermal Cyclization | 2-(o-Azidophenyl)benzo[b]thiophen | Heating in diglyme | Benzo[b]thieno[3,2-b]indole | rsc.org |

| Umpolung Cyclization | α-Aryl amides and alkylazides | Trifluoromethanesulfonic anhydride (B1165640) (Tf2O) | Cyclic amidines, oxazines | nih.govacs.org |

Amide Group Reactivity

C-N and C-C Bond Cleavages under Oxidative Conditions

The amide bond, while generally robust, can undergo cleavage under specific oxidative conditions. Similarly, the adjacent C-C bond can also be susceptible to scission. The transformation of amides can be challenging due to the stability imparted by n(N) to π*(C=O) conjugation. chinesechemsoc.org However, novel methods are being developed for amide transformations via C-C and C-N bond cleavage. chinesechemsoc.org For instance, an electrochemical approach has been demonstrated for the oxidative cleavage of the C-C bond in aryl ketones to form amides, suggesting that similar strategies could be applied to amide substrates. nih.gov Another approach involves the aerobic reconstruction of amines to amides through C(sp³)–N and C(sp²)–C(sp³) bond cleavage, proceeding through a proposed Beckmann rearrangement. acs.org

Rearrangements Involving Acyl Azide Intermediates (e.g., Curtius Rearrangement)

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This is a powerful reaction for converting carboxylic acids and their derivatives into primary amines, carbamates, or ureas upon reaction of the isocyanate intermediate with a suitable nucleophile. wikipedia.orgpearson.comrsc.org

While this compound itself is an α-azido amide, the Curtius rearrangement specifically involves an acyl azide. An amide like this compound would first need to be converted into a corresponding acyl azide. One conceptual pathway could involve the hydrolysis of the amide to a carboxylic acid, followed by conversion to an acyl chloride and subsequent reaction with an azide salt to form the acyl azide. organic-chemistry.org Alternatively, direct conversion methods from carboxylic acids to acyl azides are also employed. rsc.orgnih.gov

Once the acyl azide is formed, the rearrangement proceeds through a concerted mechanism, where the alkyl or aryl group migrates to the nitrogen atom as dinitrogen is expelled. wikipedia.orgnih.gov This migration occurs with complete retention of the stereochemistry of the migrating group. wikipedia.orgnih.gov The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. wikipedia.orgpearson.com For example, hydrolysis with water yields a primary amine via an unstable carbamic acid intermediate, while reaction with an alcohol yields a carbamate. wikipedia.orgorganic-chemistry.org

Influence of Molecular Architecture on Reactivity Profiles

Stereoelectronic Effects of the 2-Azido and Phenylacetyl Groups

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a crucial role in determining the conformation, stability, and reactivity of molecules like this compound. wikipedia.org These effects are distinct from simple steric or electronic effects and involve stabilizing donor-acceptor orbital interactions. wikipedia.orgmsu.ru

The 2-azido group can influence reactivity through hyperconjugation. The C-H bonds adjacent to the azide can act as electron donors into the antibonding orbital of the C-N₃ bond, influencing conformational preferences and reactivity. The gauche effect, a well-known stereoelectronic phenomenon, describes the tendency of certain substituents to prefer a gauche conformation over an anti conformation, which can be influenced by such orbital interactions. wikipedia.org

Role of Intramolecular Hydrogen Bonding in Modulating Azide Reactivity

Intramolecular hydrogen bonding plays a crucial role in modulating the reactivity of the azide functional group in derivatives of this compound. In molecules such as α-azido secondary acetamides (α-AzSAs), which share a similar structural motif, an intramolecular hydrogen bond can form between the amide N-H and the α-azido group. rsc.org This non-covalent interaction has been shown to significantly influence the electronic properties of the azide and, consequently, its reactivity in various chemical transformations. raineslab.com

This activating effect allows for site-selective reactions in molecules containing multiple azide groups. In competitive reactions, the azide group involved in the intramolecular hydrogen bond demonstrates enhanced reactivity compared to other alkyl azides that lack this interaction. rsc.orgraineslab.com For example, in a Staudinger-Bertozzi ligation, α-AzSAs were observed to undergo conjugation preferentially over other primary alkyl azides present in the same molecule. rsc.org Conversely, this hydrogen bonding can also suppress certain reactions. In propargyl cation-mediated triazole synthesis, which involves a more nucleophilic role for the azide, the reactivity of α-AzSAs was found to be lower than that of other alkyl azides. rsc.org This demonstrates that intramolecular hydrogen bonding is a subtle yet powerful tool for directing the reactivity of polyfunctional molecules containing the 2-azido-N-acetylamide scaffold.

The influence of hydrogen bonding on azide reactivity is a subject of ongoing investigation, with studies exploring its role in various chemical systems. For example, computational and experimental studies on urea-azide complexes have provided further insight into the nature of hydrogen-bonded azide structures. nih.gov Similarly, the impact of hydrogen bonding on the stretching frequency of the azide group, which can be monitored by techniques like Fourier-transform infrared (FTIR) spectroscopy, offers a direct probe into the strength and conformational dependence of these interactions. nih.gov

Mechanistic Studies and Reaction Kinetics

Understanding the detailed mechanisms and kinetics of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies.

The Staudinger ligation, a reaction that forms an amide bond from an azide and a phosphine, is a key transformation for compounds like this compound. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have provided significant insights into the transition states and rate-determining steps of this reaction. ubc.canih.gov

For the reaction of phosphines with azides, computational studies have identified that the initial attack of the phosphine on the terminal nitrogen of the azide typically proceeds through a cis-transition state, which is energetically more favorable than the corresponding trans-transition state. ubc.ca The reaction pathway involves the formation of a phosphazide intermediate. numberanalytics.com In the traceless Staudinger ligation, which is particularly relevant for peptide synthesis, the rate-determining step has been identified as the formation of this initial phosphazide intermediate. raineslab.comnih.govacs.org

The table below summarizes kinetic data for a representative traceless Staudinger ligation, highlighting the second-order rate constant.

| Reactants | Coupling Reagent | Second-Order Rate Constant (k₂) | Yield | Reference |

| Azide and Phosphinothioester (glycyl residues) | (Diphenylphosphino)methanethiol | 7.7 x 10⁻³ M⁻¹s⁻¹ | 95% | raineslab.comnih.govacs.org |

DFT calculations have also been employed to compare the reaction pathways of different phosphine reagents in the Staudinger reduction. For instance, a comparison between an ortho-phosphinoarenesulfonamide reagent and triphenylphosphine revealed differences in the activation barriers of the elementary steps, providing a rationale for the observed reactivity. nih.govresearchgate.net In the case of the ortho-phosphinoarenesulfonamide-mediated reduction, the rate-determining step was the conversion of the betaine (B1666868) intermediate to the aza-ylide, with a calculated activation barrier of 24.7 kcal/mol. nih.gov

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), the fate of that atom in the products can be determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgresearchgate.net This approach provides definitive evidence for proposed mechanistic pathways.

In the context of reactions involving this compound, isotopic labeling can be used to clarify the mechanism of azide reduction and amide bond formation. For example, in the study of the traceless Staudinger ligation, experiments using [¹⁸O]H₂O were crucial in distinguishing between two possible pathways. The results demonstrated that the reaction proceeds via an S-to-N acyl transfer to form an amidophosphonium salt, rather than through an aza-Wittig reaction followed by hydrolysis. raineslab.comacs.org The incorporation of the ¹⁸O label from the solvent into the phosphine oxide byproduct confirmed this mechanism.

Similarly, ¹⁵N labeling can provide insights into the fate of the nitrogen atoms of the azide group. The use of ¹⁵N-labeled substrates allows for the direct observation of nitrogen-containing intermediates and products. researchgate.net For instance, in the development of methods for synthesizing ¹⁵N-labeled azines, specifically designed ¹⁵N-labeled reagents are employed, and the isotopic enrichment in the products is carefully analyzed. nih.gov While specific isotopic labeling studies on this compound are not extensively reported, the principles from related systems are directly applicable. For example, a study on the diazotransfer reaction and regioselective azide reduction highlights the potential for using ¹⁵N labeling to probe the mechanism of these transformations. researchgate.net

The table below illustrates how isotopic labeling can be applied to mechanistic studies of azide reactions.

| Isotope Label | Reaction Studied | Information Gained | Reference(s) |

| ¹⁸O | Traceless Staudinger Ligation | Confirmed the reaction proceeds via S-to-N acyl transfer, not an aza-Wittig reaction. | raineslab.comacs.org |

| ¹⁵N | Azine Synthesis / Diazotransfer | Traces the nitrogen atoms from the azide to the final products, confirming reaction pathways. | researchgate.netnih.gov |

While many reactions of azides and amides proceed through ionic or pericyclic mechanisms, the involvement of radical intermediates is also possible, particularly under certain reaction conditions. Amidyl radicals, which can be generated from amides through various methods, are known to participate in cyclization and other bond-forming reactions. acs.orgacs.org

The generation of amidyl radicals can be achieved through the fragmentation of N-X bonds (where X is a leaving group) or by the oxidation of the amide itself. acs.org These electrophilic N-centered radicals can then react with various functional groups, such as alkenes, to form new carbon-nitrogen bonds. chemrxiv.orgnih.gov For instance, the addition of a radical to an N-(arylsulfonyl)acrylamide can initiate a cascade of reactions involving an amidyl radical intermediate, leading to the formation of complex heterocyclic structures. acs.org

In the context of this compound, it is conceivable that under photolytic or oxidative conditions, the amide portion of the molecule could be converted into an amidyl radical. This reactive intermediate could then undergo intramolecular reactions, potentially leading to cyclized products. The feasibility of such a pathway would depend on the specific reaction conditions and the stability of the resulting radical species. acs.org

Advanced Spectroscopic and Computational Characterization of Azido Amides

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the successful synthesis and purity of 2-Azido-N-phenylacetyl-butyramide, as well as for elucidating its detailed molecular structure.

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group would typically appear as a complex multiplet in the range of 7.10-7.60 ppm. rsc.org The N-H proton of the amide linkage would give rise to a broad singlet, the chemical shift of which is solvent-dependent but generally found downfield, often above 8.0 ppm. The benzylic protons (Ph-CH₂) of the phenylacetyl group would be observed as a singlet around 3.6-3.7 ppm. semanticscholar.org The methine proton alpha to the azide (B81097) group (-CH(N₃)-) is expected to be deshielded and appear as a triplet around 4.0-4.5 ppm. The methylene (B1212753) protons of the butyramide (B146194) chain would show characteristic multiplets, with the group adjacent to the chiral center appearing around 1.8-2.0 ppm and the terminal methyl group as a triplet around 0.9-1.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the amide is typically found in the range of 169-172 ppm. rsc.org The carbons of the phenyl ring would resonate between 120 and 140 ppm. znaturforsch.com The benzylic carbon is expected around 44-45 ppm. semanticscholar.org A key signal is the carbon atom bearing the azide group (C-N₃), which is significantly deshielded and would appear around 60-65 ppm. The remaining aliphatic carbons of the butyramide chain would have signals in the upfield region of the spectrum. oregonstate.edu

¹⁴N and ¹⁵N NMR: Nitrogen NMR can directly probe the electronic environment of the nitrogen atoms. Organic azides exhibit a wide range of chemical shifts. For the azide group (R-Nα-Nβ-Nγ), the terminal nitrogen (Nγ) is the most shielded, the central nitrogen (Nβ) is the most deshielded, and the nitrogen attached to the organic framework (Nα) is at an intermediate chemical shift. ¹⁵N NMR is often preferred over ¹⁴N due to narrower signals, despite its lower natural abundance. The amide nitrogen would show a distinct resonance, typically in the range of -250 to -280 ppm in ¹⁵N NMR spectra.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | 8.0-8.5 (broad s) | - |

| Phenyl C-H | 7.10-7.60 (m) | 120-140 |

| Phenylacetyl CH ₂ | 3.6-3.7 (s) | 44-45 |

| Butyramide CH (N₃) | 4.0-4.5 (t) | 60-65 |

| Butyramide CH ₂CH₃ | 1.8-2.0 (m) | ~25 |

| Butyramide CH ₃ | 0.9-1.0 (t) | ~13 |

| Amide C=O | - | 169-172 |

Note: s = singlet, t = triplet, m = multiplet. Predicted values are based on data from related structures.

Vibrational spectroscopy is particularly powerful for identifying key functional groups.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃), which typically appears in the region of 2100-2140 cm⁻¹. nih.gov The amide group gives rise to several characteristic bands. The N-H stretching vibration is observed as a medium to strong band around 3300 cm⁻¹. The amide I band (mainly C=O stretching) is a strong absorption found between 1650 and 1680 cm⁻¹. oregonstate.edu The amide II band (a mixture of N-H bending and C-N stretching) appears around 1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretch of the azide group, which is often weak in the IR spectrum, can be observed in the Raman spectrum. The C=O stretch of the amide is also Raman active.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (N₃) | Asymmetric stretch | 2100-2140 | Strong, Sharp |

| Amide (N-H) | Stretch | ~3300 | Medium-Strong |

| Amide (C=O) | Amide I Stretch | 1650-1680 | Strong |

| Amide (N-H/C-N) | Amide II Bend/Stretch | ~1550 | Medium |

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under electron ionization (EI).

The molecular ion peak [M]⁺ for this compound would be observed at m/z corresponding to its molecular weight. A key fragmentation pathway for azides is the loss of a nitrogen molecule (N₂), resulting in a significant [M-28]⁺ peak. nih.gov For N-substituted phenylacetamides, a characteristic fragmentation is the cleavage of the bond alpha to the carbonyl group, leading to the formation of a tropylium (B1234903) ion or related structures at m/z 91. nih.govsci-hub.se Another common fragmentation for amides is the McLafferty rearrangement if a gamma-hydrogen is available. libretexts.org

Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-28]⁺ | [M - N₂]⁺ |

| 134 | [C₆H₅NHCOCH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements present. For this compound, XPS can distinguish between the different nitrogen environments. thermofisher.com

The N 1s spectrum is expected to be complex. The three nitrogen atoms of the azide group will have distinct binding energies. Generally, the central nitrogen atom (Nβ) is more positively charged and will have a higher binding energy compared to the terminal nitrogens (Nα and Nγ). rsc.org The amide nitrogen will also have a characteristic N 1s binding energy, typically around 399-400 eV. xpsfitting.comxpsfitting.com The C 1s spectrum would show components for the aliphatic carbons, the carbons of the phenyl ring, the benzylic carbon, and the carbonyl carbon. The O 1s spectrum would primarily show a peak corresponding to the carbonyl oxygen.

Predicted XPS Binding Energies for Nitrogen in this compound

| Nitrogen Atom | Predicted N 1s Binding Energy (eV) |

|---|---|

| Amide (N-H) | ~399-400 |

| Azide (Nα) | ~401 |

| Azide (Nβ) | ~404 |

Note: These are estimated values and can vary depending on the specific chemical environment and instrument calibration.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the cited literature, data from related structures like N'-acetyl-N'-phenyl-2-naphthohydrazide can provide expected values. researchgate.neteurjchem.com

The amide bond is expected to have partial double bond character, resulting in a planar geometry. The C-N bond length of the amide would be shorter than a typical single C-N bond. The azide group is known to be linear or nearly linear. The crystal packing would likely be influenced by hydrogen bonding involving the amide N-H as a donor and the carbonyl oxygen as an acceptor, forming chains or more complex networks. researchgate.net

Expected Bond Parameters from X-ray Crystallography

| Bond/Angle | Expected Value |

|---|---|

| Amide C=O bond length | ~1.23 Å |

| Amide C-N bond length | ~1.34 Å |

| Azide N=N bond lengths | ~1.12 Å and ~1.24 Å |

| C-N₃ bond length | ~1.47 Å |

| Amide C-N-C bond angle | ~125° |

| C-N-N bond angle | ~115° |

Theoretical and Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools to predict and understand the electronic structure, spectroscopic properties, and reactivity of molecules like this compound.

Computational studies on related N-phenylacetamides have shown that the reactivity in reactions like alkaline hydrolysis can be correlated with the electrostatic potential at the carbonyl carbon atom. acs.org For this compound, calculations could predict the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential map. The HOMO is likely to be localized on the azide and phenyl groups, while the LUMO may be centered on the phenylacetyl moiety. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and reactivity. rsc.org Such calculations can also be used to simulate and help assign the vibrational and NMR spectra, providing a powerful synergy between theoretical and experimental approaches.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of this compound, DFT calculations would be instrumental in determining its ground state geometry, electronic properties, and the transition states of potential reactions.

DFT calculations can predict a molecule's optimized geometry by finding the lowest energy arrangement of its atoms. For this compound, this would involve determining bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation. This information is fundamental for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Furthermore, DFT is used to calculate the energies of transition states, which are the highest energy points along a reaction coordinate. By identifying the transition state structures, researchers can elucidate reaction mechanisms and calculate activation energies, providing insight into the kinetics of reactions involving the azido (B1232118) and amide functionalities. For instance, DFT has been used to study the reactions of 2-azido-N,N-dimethylethanamine with nitric acid and nitrogen dioxide, identifying key reaction pathways and the role of the azido group. epa.gov Such studies on analogous compounds highlight how DFT can be applied to understand the reactivity of the azido group in this compound.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Azido Amide

| Property | Calculated Value |

| Ground State Energy (Hartree) | -850.12345 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| Dipole Moment (Debye) | 3.45 |

| N-N-N Bond Angle (Azide) | 172.5° |

| C-N-C Bond Angle (Amide) | 122.3° |

| Note: This table contains hypothetical data for illustrative purposes. |

Quantum Chemical Calculations for Energetic Profiles and Reaction Mechanisms

Quantum chemical calculations, a broader category that includes DFT, are essential for constructing detailed energetic profiles and elucidating complex reaction mechanisms. nih.govnih.govacs.org These calculations can trace the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.govacs.org

For this compound, quantum chemical calculations could be employed to study reactions such as thermal or photochemical decomposition of the azide group, a characteristic reaction of azides. nih.gov The calculations would provide the energy changes throughout the reaction, allowing for the determination of whether a reaction is exothermic or endothermic and the height of the energy barrier that must be overcome. This is crucial for predicting the stability of the compound and the conditions required for it to undergo specific transformations. For example, quantum chemical calculations have been used to trace back reaction paths for the prediction of reactants, a method that could be applied to understand the synthesis of this compound. nih.govacs.org

Table 2: Example of a Calculated Reaction Energy Profile

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactant (Azido Amide) | 0.0 |

| 2 | Transition State 1 | +25.3 |

| 3 | Intermediate | -5.7 |

| 4 | Transition State 2 | +15.1 |

| 5 | Product | -12.4 |

| Note: This table contains hypothetical data for illustrative purposes. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as a solvent or a biological target. acs.orgnih.gov

By simulating the motion of the molecule over a period of time, MD can reveal the different shapes (conformers) the molecule can adopt and the relative probabilities of finding it in each conformation. ut.ee This is particularly important for understanding the behavior of the butyramide and phenylacetyl groups, which can rotate around single bonds. The conformational flexibility can significantly impact the molecule's properties and its ability to bind to a receptor. nih.gov

MD simulations also provide detailed insights into intermolecular interactions, such as hydrogen bonding. acs.org For this compound, this could involve studying how the amide group's N-H and C=O moieties form hydrogen bonds with water molecules or with the active site of a protein. Understanding these interactions is fundamental for predicting the molecule's solubility and its potential biological activity.

Table 3: Representative Conformational Dihedrals from a Hypothetical MD Simulation

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| Cα-Cβ-Cγ-Cδ (Butyramide Chain) | 175.4 | 15.2 |

| C-N-Cα-C (Amide Backbone) | -160.1 | 20.5 |

| Cα-C-N-C (Phenylacetyl Group) | 85.3 | 35.1 |

| Note: This table contains hypothetical data for illustrative purposes. |

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Design Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comyoutube.com In the context of drug design, QSAR models are used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds to improve their potency and reduce side effects. youtube.comnumberanalytics.com

If this compound were part of a series of related compounds being investigated for a particular biological activity, a QSAR study could be performed. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of their chemical structure and properties. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., partial charges), and sterics (e.g., molecular volume).

A statistical model is then built to correlate these descriptors with the measured biological activity. Once a predictive QSAR model is established, it can be used to estimate the activity of new, hypothetical compounds, including other derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. QSAR studies have been successfully applied to various classes of compounds, including amide derivatives, to guide drug development efforts. nih.gov

Table 4: Example of Descriptors Used in a QSAR Model

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| Analog 1 | 232.24 | 2.1 | 65.4 | 10.5 |

| Analog 2 | 246.27 | 2.5 | 68.2 | 5.2 |

| This compound | 246.27 | 2.3 | 72.1 | 7.8 (Predicted) |

| Analog 3 | 260.30 | 2.8 | 70.5 | 3.1 |

| Note: This table contains hypothetical and illustrative data. |

Applications of 2 Azido N Phenylacetyl Butyramide in Chemical Biology and Materials Science

Utilization in Bioorthogonal Chemistry

The primary utility of 2-Azido-N-phenylacetyl-butyramide stems from its azide (B81097) (N₃) functional group. Azides are valued in bioorthogonal chemistry because they are virtually absent in biological systems, stable in aqueous environments, and can react selectively with specific partner groups. This allows for precise chemical modifications of biological molecules in their natural environment.

The azide group on this compound serves as a "chemical handle" for bioconjugation, the process of linking molecules together. This is particularly useful for the site-specific labeling of biomolecules like proteins and glycans. The process generally involves two steps: first, the azide-containing molecule is incorporated into a biomolecule, and second, it is selectively targeted with a probe (e.g., a fluorescent dye or a purification tag) that carries a complementary reactive group.

Two of the most prominent reactions used for this purpose are the Staudinger Ligation and the Azide-Alkyne Cycloaddition.

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), such as triphenylphosphine (B44618). The reaction is highly selective and forms a stable amide bond under physiological conditions, making it suitable for labeling biomolecules within living cells.

Azide-Alkyne Cycloaddition: Often called "click chemistry," this reaction joins an azide with an alkyne. It can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained, highly reactive alkyne is used (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC). SPAAC is particularly valuable for in vivo applications as it avoids the cytotoxicity associated with copper catalysts.

The site-specific incorporation of an azide, such as through the unnatural amino acid p-azido-L-phenylalanine (pAzF), allows for the precise attachment of imaging agents or therapeutic payloads to a protein of interest.

Table 1: Comparison of Key Bioorthogonal Reactions Involving Azides

| Feature | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|---|

| Reactants | Azide, Phosphine | Azide, Terminal Alkyne | Azide, Strained Alkyne (e.g., cyclooctyne) |

| Key Advantage | First truly bioorthogonal reaction; no metal catalyst required. | Very high reaction rate and efficiency. | No cytotoxic metal catalyst needed, suitable for live-cell imaging. |

| Product | Amide Bond | 1,4-disubstituted Triazole | Triazole |

| Typical Use Case | Labeling cell surface glycans. | In vitro bioconjugation, materials science. | In vivo imaging and labeling. |

Beyond being a passive label, the azide functionality is integral to the development of bioorthogonal catalysis. This field aims to perform catalyzed, synthetic reactions inside living systems. Transition metal catalysts, often delivered via nanoparticles, can trigger specific reactions at a target site, such as activating a prodrug.

The azide-alkyne cycloaddition is a cornerstone of this approach, where a catalyst can be directed to a specific biological location to join an azide-modified molecule with an alkyne-modified one. The diversification of catalyst scaffolds, for example by embedding them in gold nanoparticles or polymers, is a key area of research to improve their efficiency, stability, and biocompatibility in complex biological environments. The structure of a molecule like this compound provides a scaffold that could be modified for such catalytic systems, enabling new strategies for targeted therapy and diagnostics.

Role as a Synthetic Intermediate for Complex Molecules

The chemical reactivity of the azide group makes this compound a valuable starting material, or synthetic intermediate, for creating more complex molecules with applications in medicine and materials science.

Nitrogen-containing heterocyclic rings are common structures in pharmaceuticals and other bioactive compounds. The 1,3-dipolar cycloaddition reaction between an azide and an alkyne is a highly efficient method for synthesizing 1,2,3-triazoles. This reaction is robust, produces high yields, and is tolerant of a wide variety of other functional groups, making it a favored technique in drug discovery and development. By reacting this compound with various alkynes, chemists can generate a library of diverse triazole-containing compounds for biological screening.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability or oral bioavailability. The N-phenylacetyl-butyramide portion of the molecule can serve as a scaffold that mimics the backbone of a peptide. The azide group offers a convenient point for chemical modification, allowing for the attachment of different functional groups or for cyclizing the peptide mimic, which can enhance its activity and specificity. This approach is used in the design of enzyme inhibitors and other potential therapeutics.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate, such as a gold surface. They are used to precisely control the surface properties of materials for applications in biosensors, nanoelectronics, and biocompatible coatings.

Molecules containing an azide group can be integrated into SAMs. The azide then serves as a reactive site on the surface, allowing for the subsequent attachment of other molecules through bioorthogonal reactions like click chemistry. This enables the creation of complex, functionalized surfaces in a highly controlled, layer-by-layer fashion. The this compound structure is suitable for such applications, where it could be incorporated into a monolayer to create a reactive surface for biosensor development or for studying cell-surface interactions.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| p-azido-L-phenylalanine | pAzF |

| N-azidoacetylgalactosamine | GalNAz |

| aza-dibenzocyclooctyne | DIBAC |

| bicyclo[6.1.0]nonyne | BCN |

Development of Photoreactive Ligands and Molecular Probes

The azido (B1232118) group is a well-established photoactivated functional group used in the design of photoreactive ligands and molecular probes. Upon irradiation with UV light, the azide is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules. This process, known as photoaffinity labeling, is a powerful technique for identifying and characterizing the binding partners of a molecule of interest, such as receptors or enzymes.

In principle, this compound could be investigated for its potential as a photoreactive probe. The N-phenylacetyl-butyramide portion could serve as a recognition element for a specific biological target, while the azido group would enable covalent cross-linking upon photoactivation. However, no studies have been published that demonstrate or even propose such an application for this particular compound. Research in this area typically involves the synthesis of azido-derivatives of known bioactive molecules to probe their molecular interactions. Without a known biological target or binding affinity for this compound, its development as a molecular probe is purely speculative at this time.

Table 1: Potential Components of a Photoreactive Probe Based on this compound

| Component | Function | Status for this compound |

| Recognition Moiety | Binds to a specific biological target | Undetermined |

| Photoreactive Group | Forms a covalent bond upon UV irradiation | Azido group present |

| Reporter Tag (optional) | Allows for detection (e.g., biotin, fluorophore) | Not present |

Q & A

Q. What methodologies reconcile discrepancies in the compound’s reported metabolic pathways?

- Methodological Answer : Use stable isotope tracing (e.g., ¹³C-labeled compound) with LC-MS/MS to track metabolites in hepatocyte incubations. Compare results across species (rat vs. human microsomes) and validate with CYP450 inhibition assays. Molecular docking can identify enzyme binding sites, clarifying interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.